molecular formula C7H3F3INO B14068781 3-Iodo-2-(trifluoromethyl)isonicotinaldehyde

3-Iodo-2-(trifluoromethyl)isonicotinaldehyde

Cat. No.: B14068781
M. Wt: 301.00 g/mol
InChI Key: JJWJSTJJMQRRTR-UHFFFAOYSA-N
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Description

3-Iodo-2-(trifluoromethyl)isonicotinaldehyde: is an organic compound characterized by the presence of iodine, trifluoromethyl, and isonicotinaldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-(trifluoromethyl)isonicotinaldehyde typically involves the iodination of 2-(trifluoromethyl)isonicotinaldehyde. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-(trifluoromethyl)isonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Iodo-2-(trifluoromethyl)isonicotinaldehyde is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is used to study the effects of trifluoromethyl and iodine groups on biological systems. It can be used as a probe to investigate enzyme interactions and metabolic pathways .

Medicine: The compound’s potential antimicrobial properties make it a candidate for the development of new pharmaceuticals. Its ability to interact with biological targets, such as enzymes and receptors, is of particular interest in drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of 3-Iodo-2-(trifluoromethyl)isonicotinaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to interact with active sites of enzymes, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Iodo-2-(trifluoromethyl)isonicotinaldehyde is unique due to the presence of both iodine and trifluoromethyl groups, which impart distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C7H3F3INO

Molecular Weight

301.00 g/mol

IUPAC Name

3-iodo-2-(trifluoromethyl)pyridine-4-carbaldehyde

InChI

InChI=1S/C7H3F3INO/c8-7(9,10)6-5(11)4(3-13)1-2-12-6/h1-3H

InChI Key

JJWJSTJJMQRRTR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C=O)I)C(F)(F)F

Origin of Product

United States

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